N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a cyclobutyl group and a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a bromoketone, with 2-aminopyridine under specific conditions. The reaction can be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which facilitates C–C bond cleavage and subsequent formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Bulk manufacturing processes often require stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or pyrrolidine derivatives .
Scientific Research Applications
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine core and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These derivatives have a fused imidazole ring and are known for their medicinal properties.
Thiazolo[4,5-b]pyridines: These compounds feature a thiazole ring fused to the pyridine core and possess diverse pharmacological activities.
Uniqueness
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the cyclobutyl and tosylpyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C20H25N3O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H25N3O2S/c1-15-9-11-17(12-10-15)26(24,25)23-14-4-8-19(23)18-7-3-13-21-20(18)22-16-5-2-6-16/h3,7,9-13,16,19H,2,4-6,8,14H2,1H3,(H,21,22) |
InChI Key |
UUBLSWKWZKCIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCC4 |
Origin of Product |
United States |
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